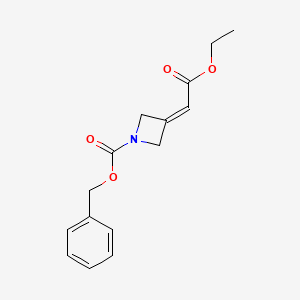

Benzyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate

Description

Properties

IUPAC Name |

benzyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO4/c1-2-19-14(17)8-13-9-16(10-13)15(18)20-11-12-6-4-3-5-7-12/h3-8H,2,9-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRIIGYNJQGSHQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C1CN(C1)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate typically involves the reaction of benzyl azetidine-1-carboxylate with ethyl oxalyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent any side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo derivatives, while reduction produces alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

Benzyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate has been investigated for its antibacterial properties, making it a candidate for developing new antimicrobial agents. Research indicates that derivatives of this compound exhibit activity against drug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii, which are critical targets due to their prevalence in healthcare-associated infections .

Case Study: Antibacterial Activity

In a study focusing on the synthesis of 2-benzylidene-3-oxobutanamide derivatives, several compounds were tested for their antibacterial efficacy. The results demonstrated that certain derivatives of this compound showed moderate to very good growth inhibition against MRSA and multidrug-resistant Acinetobacter baumannii . This highlights the compound's potential in addressing antibiotic resistance.

Synthetic Organic Chemistry

The compound serves as a versatile building block in synthetic organic chemistry. Its structure allows for various modifications, leading to the synthesis of more complex molecules. The ability to introduce functional groups through reactions involving this compound is valuable in creating diverse chemical entities for pharmaceutical applications.

Synthesis Applications

Research has demonstrated effective synthetic routes utilizing this compound as a precursor. For example, it can be transformed into thia and oxa-spiro compounds, which are of interest for their biological activities . The versatility of this compound in synthesis is further supported by its inclusion in various synthetic methodologies aimed at generating functionalized azetidines .

Mechanism of Action

The mechanism of action of Benzyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The azetidine ring structure allows it to interact with enzymes and receptors, potentially inhibiting their activity or altering their function . The exact molecular targets and pathways involved are still under investigation, but it is believed to affect cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The following table highlights key structural and functional distinctions between Benzyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate and analogous azetidine derivatives:

Biological Activity

Benzyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article delves into its biological properties, including antimicrobial and anticancer activities, supported by various studies and data.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 275.30 g/mol. The compound features an azetidine ring, an ethoxy group, and a ketone moiety, which enhance its lipophilicity and reactivity, making it suitable for pharmacological applications .

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest the compound possesses antimicrobial properties against various pathogens. Similar compounds have demonstrated activity against Gram-positive bacteria such as Bacillus subtilis and fungi like Candida albicans .

- Anticancer Properties : The compound has been investigated for its potential anticancer effects. It is hypothesized that the azetidine ring structure allows interaction with specific molecular targets involved in cancer cell proliferation .

The mechanism through which this compound exerts its biological effects involves interaction with enzymes and receptors. This interaction may inhibit certain pathways critical for the survival and proliferation of cancer cells or pathogens .

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds reveals distinct biological profiles based on variations in functional groups:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate | Structure | Contains a tert-butyl group; potential for different biological activity. |

| Benzyl 3-(2-methoxycarbonyl)-azetidine | Structure | Lacks ethoxy group; different reactivity profile. |

| Ethyl 3-(4-methoxyphenyl)-azetidine | Structure | Contains a phenolic substituent; variation in substituents may lead to distinct pharmacological properties. |

Case Studies and Research Findings

Several case studies have explored the biological activity of this compound:

- Antimicrobial Screening : In vitro assays have shown that this compound exhibits selective antimicrobial activity against certain bacterial strains, with minimal inhibitory concentrations (MIC) indicating effectiveness comparable to standard antibiotics .

- Cytotoxicity Assessments : Cytotoxic studies on various cancer cell lines reveal that while some derivatives exhibit toxicity, others show selective cytotoxicity towards cancer cells over normal cells, suggesting potential as an anticancer agent .

Q & A

Q. Q1: What synthetic methodologies are reported for preparing benzyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate, and how do reaction conditions influence yield?

Answer: The synthesis of azetidine derivatives often involves condensation or alkylation strategies. For example, benzyl 3-oxoazetidine-1-carboxylate (a precursor) can undergo hydroxylamine treatment to form an oxime intermediate, followed by functionalization with ethyl glyoxylate to introduce the ethoxy-oxoethylidene group . Key factors include:

- Solvent choice : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity in alkylation steps.

- Catalysis : Base catalysts (e.g., NaH, K₂CO₃) facilitate deprotonation of intermediates.

- Stoichiometry : Excess ethyl glyoxylate (≥2 eq.) improves conversion rates but may require chromatographic purification to remove byproducts .

- Temperature : Reactions typically proceed at 0–25°C to avoid decomposition of the azetidine ring.

Structural Characterization

Q. Q2: How can X-ray crystallography and spectroscopic methods resolve ambiguities in the stereochemistry of this compound?

Answer:

- X-ray crystallography : The SHELX suite (e.g., SHELXL) is widely used for refining crystal structures, particularly for small molecules with complex substituents like the ethoxy-oxoethylidene group. Hydrogen bonding networks and torsional angles can confirm the planar geometry of the conjugated system .

- IR spectroscopy : The carbonyl stretch (~1689 cm⁻¹) and C-O-C vibrations (~1357 cm⁻¹) provide evidence for ester and ether functionalities .

- NMR : ¹H and ¹³C NMR can distinguish between E/Z isomers of the ethylidene group via coupling constants and chemical shifts.

Advanced Mechanistic Studies

Q. Q3: What experimental techniques are suitable for probing the reaction kinetics of nucleophilic additions to the ethylidene group?

Answer:

- In-situ monitoring : Real-time FT-IR or Raman spectroscopy tracks carbonyl group consumption.

- Isotopic labeling : ¹⁸O-labeled ethyl glyoxylate can elucidate oxygen transfer pathways in condensation steps.

- DFT calculations : Modeling transition states (e.g., using Gaussian or ORCA) predicts regioselectivity in azetidine ring functionalization .

Data Contradictions

Q. Q4: How should researchers address discrepancies between computational predictions and experimental spectroscopic data for this compound?

Answer:

- Validation protocols : Cross-check computational models (e.g., B3LYP/6-31G*) with experimental crystallographic data (bond lengths, angles) to refine force fields .

- Solvent effects : Simulate NMR chemical shifts with COSMO-RS to account for solvent polarity, which may resolve shifts conflicting with gas-phase calculations.

- Dynamic effects : Consider temperature-dependent conformational changes (e.g., using variable-temperature NMR) that static models may overlook .

Stability and Reactivity

Q. Q5: Under what conditions does the azetidine ring undergo ring-opening or rearrangement?

Answer:

- Acidic conditions : Protonation of the ring nitrogen (pKa ~7–8) leads to ring-opening via nucleophilic attack at the β-carbon.

- Oxidative stress : Peroxides or strong oxidizers (e.g., KMnO₄) may degrade the ethylidene group, forming carboxylic acid derivatives.

- Thermal stability : Decomposition above 150°C releases CO₂ and ethylene, confirmed by TGA-MS analysis .

Advanced Applications

Q. Q6: How can this compound serve as a building block for bioactive molecules or materials?

Answer:

- Peptidomimetics : The azetidine ring mimics proline in peptide backbones, enhancing metabolic stability .

- Metal coordination : The ester carbonyl and nitrogen atoms can act as ligands for catalytic metals (e.g., Ni in C-glycoside synthesis) .

- Polymer precursors : Ring-opening polymerization (ROP) of the azetidine moiety generates polyamines with tunable hydrophobicity .

Analytical Challenges

Q. Q7: What strategies mitigate signal overlap in ¹H NMR spectra caused by the benzyl and azetidine groups?

Answer:

- Decoupling experiments : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping peaks in the δ 3.5–4.5 ppm region.

- Isotopic substitution : Synthesize deuterated analogs (e.g., CD₂Cl₂ solvent) to simplify splitting patterns.

- Cryoprobes : Enhance sensitivity in low-concentration samples to distinguish minor diastereomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.